Cas no 2309454-55-3 (Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate)
![Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate structure](https://ja.kuujia.com/scimg/cas/2309454-55-3x500.png)
Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate 化学的及び物理的性質
名前と識別子
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- tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
- EN300-7428597
- 2309454-55-3
- Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
-
- インチ: 1S/C16H23BrN2O3/c1-15(2,3)22-14(20)11-21-16(6-8-18-9-7-16)13-5-4-12(17)10-19-13/h4-5,10,18H,6-9,11H2,1-3H3
- InChIKey: NUZYWESQCWZQLQ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)C1(CCNCC1)OCC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 370.08921g/mol
- 同位素质量: 370.08921g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 378
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 60.4Ų
Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7428597-0.5g |
tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate |
2309454-55-3 | 95% | 0.5g |
$1207.0 | 2024-05-24 | |
Enamine | EN300-7428597-5.0g |
tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate |
2309454-55-3 | 95% | 5.0g |
$3645.0 | 2024-05-24 | |
Enamine | EN300-7428597-2.5g |
tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate |
2309454-55-3 | 95% | 2.5g |
$2464.0 | 2024-05-24 | |
Enamine | EN300-7428597-10.0g |
tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate |
2309454-55-3 | 95% | 10.0g |
$5405.0 | 2024-05-24 | |
Enamine | EN300-7428597-0.1g |
tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate |
2309454-55-3 | 95% | 0.1g |
$1106.0 | 2024-05-24 | |
Enamine | EN300-7428597-0.25g |
tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate |
2309454-55-3 | 95% | 0.25g |
$1156.0 | 2024-05-24 | |
Enamine | EN300-7428597-0.05g |
tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate |
2309454-55-3 | 95% | 0.05g |
$1056.0 | 2024-05-24 | |
Enamine | EN300-7428597-1.0g |
tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate |
2309454-55-3 | 95% | 1.0g |
$1256.0 | 2024-05-24 |
Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetateに関する追加情報
Introduction to Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate (CAS No. 2309454-55-3)
Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate, with the chemical formula corresponding to its CAS number 2309454-55-3, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a valuable candidate for further research and development in drug discovery. The structure of this molecule incorporates several key functional groups that contribute to its unique properties and reactivity, which are essential for its role in synthetic chemistry and medicinal applications.
The molecular structure of Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate features a tert-butyl group attached to an acetate moiety, which is further linked to a piperidine ring substituted with a 5-bromopyridine group. This arrangement creates a complex scaffold that can interact with biological targets in diverse ways. The presence of the bromine atom on the pyridine ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions, which are commonly employed in medicinal chemistry for the synthesis of more complex derivatives.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting various disease pathways. The piperidine and pyridine moieties in Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate are known to be privileged scaffolds in drug design, particularly due to their ability to engage with biological receptors and enzymes. For instance, piperidine derivatives have been extensively studied for their potential as kinase inhibitors, while pyridine-based compounds are frequently found in antiviral and anticancer agents. The combination of these motifs in our compound suggests that it may possess multiple points of interaction with biological targets, potentially leading to broad-spectrum activity.
The tert-butyl group at the acetate moiety not only provides steric hindrance but also influences the solubility and metabolic stability of the molecule. This can be particularly important in drug development, where optimizing pharmacokinetic properties is crucial for achieving therapeutic efficacy. The bromine substituent on the pyridine ring also opens up possibilities for further derivatization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing chemists to introduce additional functional groups and tailor the properties of the compound for specific applications.
Recent studies have highlighted the importance of structure-based drug design in developing novel therapeutics. Computational methods such as molecular docking and quantum mechanics calculations are increasingly being used to predict how small molecules like Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate interact with biological targets at the atomic level. These approaches have enabled researchers to identify key binding residues and optimize molecular structures for improved affinity and selectivity. For example, virtual screening has been used to identify potential leads from large libraries of compounds, including those derived from Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate, which show promise in inhibiting target enzymes associated with various diseases.
The synthesis of complex molecules like Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate requires careful planning and execution to ensure high yield and purity. Multi-step synthetic routes often involve protecting group strategies, regioselective reactions, and purification techniques such as column chromatography or recrystallization. Advances in synthetic methodologies have made it possible to construct intricate molecular frameworks more efficiently than ever before. For instance, transition metal-catalyzed reactions have revolutionized carbon-carbon bond formation, enabling chemists to access previously inaccessible structural motifs with relative ease.
In conclusion, Tert-butyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate (CAS No. 2309454-55-3) represents a promising compound for further exploration in pharmaceutical research. Its unique structural features and potential biological activity make it an attractive candidate for drug discovery efforts aimed at developing novel therapeutics. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in addressing unmet medical needs.
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